molecular formula C7H8ClN3O B1397147 5-chloro-N,N-dimethylpyrazine-2-carboxamide CAS No. 915949-00-7

5-chloro-N,N-dimethylpyrazine-2-carboxamide

Cat. No.: B1397147
CAS No.: 915949-00-7
M. Wt: 185.61 g/mol
InChI Key: IBZOWEQTYFZAEX-UHFFFAOYSA-N
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Description

5-chloro-N,N-dimethylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C7H8ClN3O and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-chloro-N,N-dimethylpyrazine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in stress response and metabolic regulation. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s influence on metabolic pathways makes it a valuable tool for studying metabolic processes and developing therapeutic strategies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Studies have shown that it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism .

Biological Activity

5-Chloro-N,N-dimethylpyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against mycobacterial infections and other microbial strains. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyrazine ring with a chlorine atom at the 5-position and dimethyl groups attached to the nitrogen atom. This unique structure contributes to its distinct biological properties and mechanisms of action.

Antimycobacterial Properties

Research has demonstrated that this compound exhibits potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. In a study, various derivatives were synthesized and tested, revealing minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv strains . The compound's mechanism involves inhibiting fatty acid synthesis in the bacteria, which is critical for their survival .

Table 1: Antimycobacterial Activity of this compound Derivatives

Compound NameTarget StrainMIC (µg/mL)Cytotoxicity (SI)
This compoundM. tuberculosis H37Rv1.56>47
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv1.56>35
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acidM. tuberculosis H37Rv3.13>30

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound is effective against mycobacterial strains, it also exhibits low cytotoxicity in eukaryotic cell lines such as Chinese hamster ovary (CHO) and renal cell adenocarcinoma cells . The selectivity index (SI), which measures the ratio of cytotoxicity to antimicrobial activity, indicates a promising therapeutic window for these compounds.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of fatty acid synthesis in mycobacteria. This disruption leads to impaired cellular function and eventual bacterial death .

Other Biological Activities

In addition to its antimycobacterial properties, this compound has shown potential antifungal activity against various strains, although results have been less consistent compared to its antibacterial efficacy . The exploration of its broader spectrum of activity continues to be an area of active research.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Antitubercular Activity : A study evaluating a series of derivatives showed that modifications to the phenyl group significantly influenced antimycobacterial activity without compromising cytotoxicity .
  • Glucokinase Activation : Research has also explored the role of this compound as a glucokinase activator, demonstrating its potential application in metabolic disorders such as type 2 diabetes mellitus .

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity
One of the primary applications of 5-chloro-N,N-dimethylpyrazine-2-carboxamide is its potential as an antitubercular agent. Studies have shown that compounds with similar structures exhibit activity against Mycobacterium tuberculosis. For instance, derivatives such as 5-chloropyrazinamide have demonstrated broad-spectrum antimycobacterial activity by inhibiting the fatty acid synthesis pathway in the bacteria, leading to growth inhibition .

Therapeutic Potential
The compound has been investigated for its role in treating various diseases, including autoimmune and inflammatory conditions. Research indicates that it could be effective in treating rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis by modulating immune responses .

Biological Research

Antimicrobial Properties
In biological studies, this compound has shown promising antimicrobial and antifungal properties. It has been tested against various strains of bacteria and fungi, with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against M. tuberculosis and other pathogens .

Case Studies
A notable study synthesized a series of N-phenylpyrazine-2-carboxamides, including this compound, which were screened for activity against M. tuberculosis. Most compounds exhibited significant antimycobacterial activity while maintaining low cytotoxicity in vitro .

Industrial Applications

Synthesis of Specialty Chemicals
In the industrial sector, this compound serves as an intermediate in the production of specialty chemicals and agrochemicals. Its unique structure allows for the development of diverse chemical libraries essential for drug discovery and development.

Properties

IUPAC Name

5-chloro-N,N-dimethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-10-6(8)4-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZOWEQTYFZAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915949-00-7
Record name 5-chloro-N,N-dimethylpyrazine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-chloropyrazine-2-carbonyl chloride (2.13 gram, 12.05 mmol) and dimethylamine HCl salt (1.06 gram, 12.7 mmol) were suspended in dichloromethane (50 mL) with stirring. Triethylamine (5.04 mL, 36.2 mmol) in dichloromethane (25 mL) was added dropwise at 0° C. to the reaction mixture. The combined solution was warmed up to ambient temperature and stirred for 4 hours. The compound was diluted with dichloromethane, washed with 1N HCl, water, brine, dried (Na2SO4), filtered and concentrated. The crude product was purified by column chromatography (silica gel, gradient of 30 to 80% ethyl acetate in heptane) to provide desired 5-chloro-N,N-dimethylpyrazine-2-carboxamide (SM-1: 2.24 g, 85%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.74 (d, J=1.37 Hz, 1H) 8.53 (d, J=1.37 Hz, 1H) 3.15 (s, 3H) 3.12 (s, 3H)
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2.13 g
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1.06 g
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5.04 mL
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25 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.7 mL, 19 mmol) was added to a suspension of 5-chloropyrazine-2-carboxylic acid (CAS no. 36070-80-1) (2.53 g, 16.0 mmol) in dichloromethane (25 mL) and DMF (4 drops) at RT and under argon. The mixture was allowed to stir for 1.5 h, concentrated in vacuo to and the residue was re-dissolved in dichloromethane (25 mL). Dimethylamine (2M in THF, 8.77 mL, 17.6 mmol) was then added dropwise followed by triethylamine (4.9 mL, 35 mmol) and allowed to stir for a further 5.5 hours. The reaction mixture was concentrated in vacuo and the residue was re-dissolved in dichloromethane and filtered. The filtrate was chromatographed on silica, eluting with a gradient of 50-100% ethyl acetate in isohexanes to give the desired compound (1.88 g).
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1.7 mL
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8.77 mL
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4.9 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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